

Technical Guide: Physical Properties of 2,3-Butanediol-d8

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Compound of Interest

Compound Name: 2,3-Butanediol-d8

Cat. No.: B15557951

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,3-Butanediol-d8**, a deuterated isotopologue of 2,3-Butanediol. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.

Introduction

2,3-Butanediol-d8 is the deuterium-labeled form of 2,3-Butanediol. It is a valuable tool in analytical chemistry, particularly in mass spectrometry-based applications such as pharmacokinetics, metabolic research, and as an internal standard for quantitative analysis.^[1] The substitution of hydrogen atoms with deuterium atoms results in a compound with a higher molecular weight, allowing for its clear differentiation from the endogenous, non-labeled compound in biological matrices.

Core Physical Properties

The physical properties of **2,3-Butanediol-d8** are summarized in the table below. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to those of the non-deuterated 2,3-Butanediol.

Property	Value	Reference
Chemical Formula	C ₄ D ₈ H ₂ O ₂	[2][3][4]
Molecular Weight	98.17 g/mol	[2][3][4]
CAS Number	347841-77-4	[2][3]
Appearance	Colorless liquid (expected)	[5]
Isotopic Purity	≥98 atom % D	[2]

Note: The physical properties of the non-deuterated 2,3-Butanediol are provided for reference in the following table.

Property	Value (for non-deuterated 2,3-Butanediol)	Reference
Boiling Point	177-182 °C at 760 mmHg	[5][6][7]
Melting Point	19-25 °C	[5][6]
Density	~0.987 - 1.002 g/mL at 20-25 °C	[5][7][8]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined using the capillary method, a standard technique recognized by most pharmacopeias.[9][10]

Methodology:

- **Sample Preparation:** A small amount of the solid sample is finely ground and packed into a thin-walled glass capillary tube, which is sealed at one end.[9] The packed sample height should be approximately 2-3 mm.[10]
- **Apparatus Setup:** The capillary tube is placed in a heating apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[11][12]

- Heating: The sample is heated at a controlled, slow rate, typically around 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[10][11]
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.[11] For pure compounds, this range is typically narrow (0.5-1.0 °C).[11]

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter and is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[13][14]

High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity.[13][15]

Methodology:

- Sample Introduction: The deuterated compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).[16][17]
- Ionization: The sample is ionized, for example, by electrospray ionization (ESI).[15]
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.[15] The high resolution allows for the separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition).[18]
- Data Analysis: The relative abundance of the fully deuterated species (d8) is compared to the abundances of the less-deuterated species (d0 through d7) to calculate the isotopic enrichment.[15][19]

NMR spectroscopy, particularly ^1H (proton) and ^2H (deuterium) NMR, can be used to assess isotopic purity.[14][20]

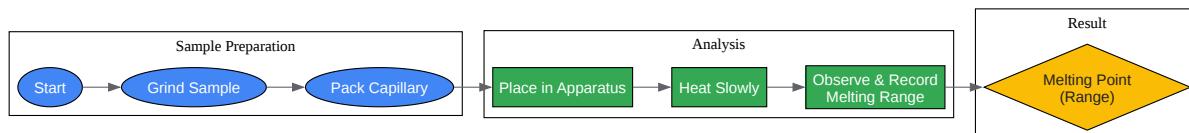
Methodology:

- Sample Preparation: The deuterated sample is dissolved in a suitable NMR solvent.

- ^1H NMR: In a ^1H NMR spectrum, the presence and integration of residual proton signals at the sites of deuteration can be used to quantify the level of isotopic enrichment.[14]
- ^2H NMR: A ^2H NMR spectrum will show signals corresponding to the deuterium atoms. The presence of any unexpected signals could indicate impurities or incomplete deuteration.[20]
- ^{13}C NMR: In some cases, ^{13}C NMR can also be used, as the coupling patterns between carbon and deuterium can provide information about the extent of deuteration.[21]

Visualizations

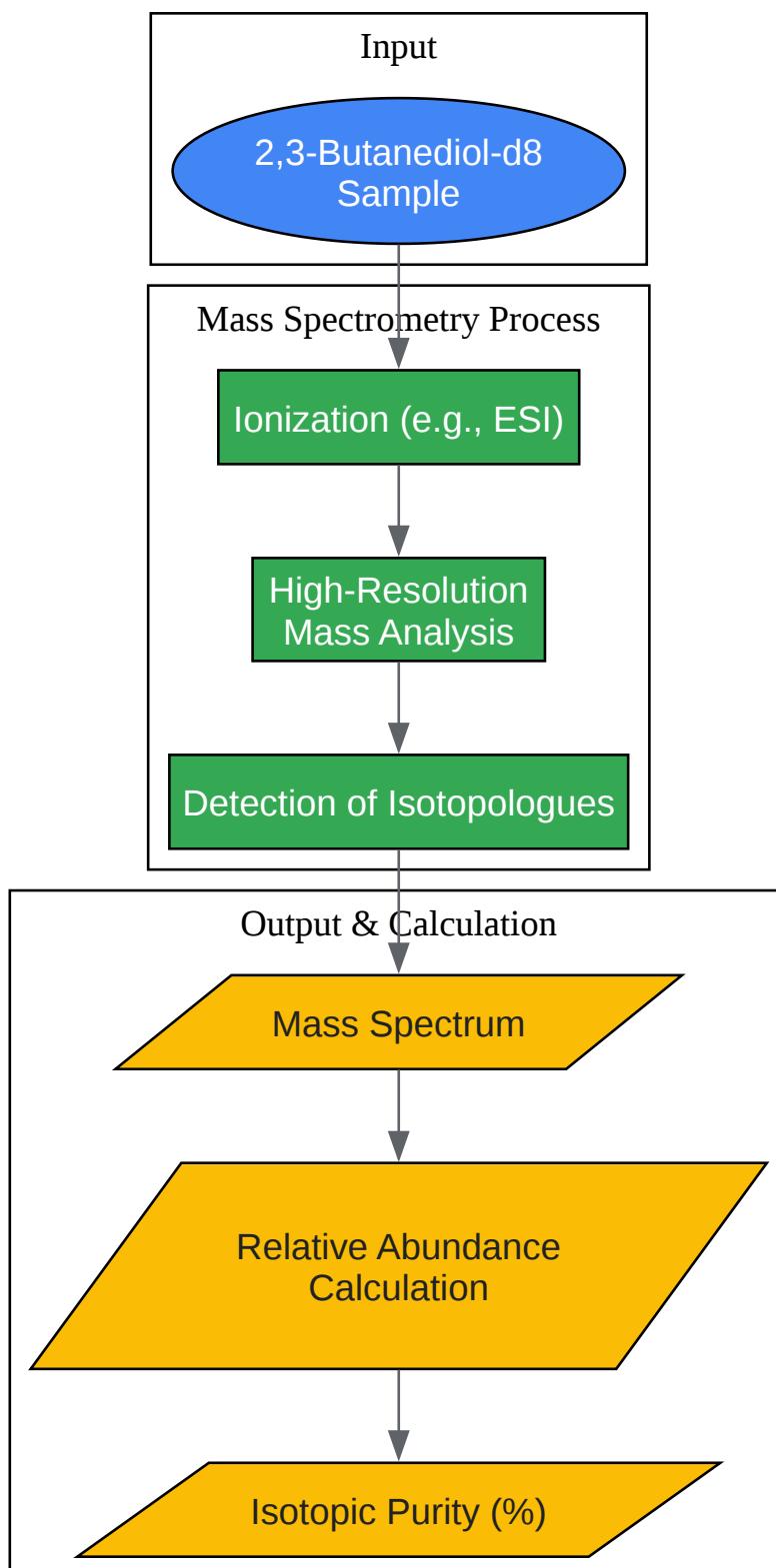
Experimental Workflow for Melting Point Determination



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Caption: Workflow for determining melting point via the capillary method.

Logical Relationship in Isotopic Purity Analysis using MS

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